molecular formula C9H14O4 B13760685 3,3-Dimethyl-1,5-dioxonane-6,9-dione CAS No. 7445-18-3

3,3-Dimethyl-1,5-dioxonane-6,9-dione

Cat. No.: B13760685
CAS No.: 7445-18-3
M. Wt: 186.20 g/mol
InChI Key: OYTPRMNLNFBYDV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,5-dioxonane-6,9-dione is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol. This compound is characterized by its unique structure, which includes a dioxonane ring with two ketone groups at positions 1 and 5, and two methyl groups at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,5-dioxonane-6,9-dione typically involves the reaction of neopentyl glycol with succinic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors . This method allows for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,5-dioxonane-6,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1,5-dioxonane-6,9-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and as an intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,5-dioxonane-6,9-dione involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, resulting in the formation of the desired products . The specific pathways involved depend on the nature of the enzyme and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dimethyl-1,4-dioxane-2,5-dione .
  • 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione .
  • 3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione .

Uniqueness

3,3-Dimethyl-1,5-dioxonane-6,9-dione is unique due to its specific ring structure and the presence of two ketone groups at positions 1 and 5. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Additionally, the presence of two methyl groups at position 3 enhances its stability and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

7445-18-3

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3,3-dimethyl-1,5-dioxonane-6,9-dione

InChI

InChI=1S/C9H14O4/c1-9(2)5-12-7(10)3-4-8(11)13-6-9/h3-6H2,1-2H3

InChI Key

OYTPRMNLNFBYDV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)CCC(=O)OC1)C

Origin of Product

United States

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